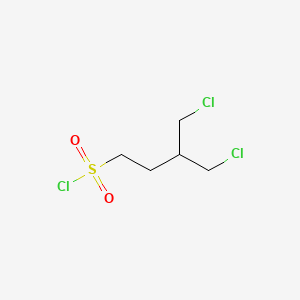

4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride

Descripción

4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride is a polyhalogenated organosulfur compound characterized by a sulfonyl chloride (-SO₂Cl) group at position 1 of a butane chain, a chloromethyl (-CH₂Cl) substituent at position 3, and a chlorine atom at position 4. This structure confers high reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions and polymer chemistry.

Propiedades

IUPAC Name |

4-chloro-3-(chloromethyl)butane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl3O2S/c6-3-5(4-7)1-2-11(8,9)10/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHMAGRHUHEOCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)C(CCl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride typically involves the chlorination of 3-(chloromethyl)butane-1-sulfonyl chloride. This can be achieved through the reaction of 3-(chloromethyl)butane-1-sulfonyl chloride with thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Addition Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamides or sulfonate esters.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran

Catalysts: Tertiary amines, such as triethylamine

Major Products

Sulfonamides: Formed by the reaction with amines

Sulfonate Esters: Formed by the reaction with alcohols

Alkenes: Formed through elimination reactions

Aplicaciones Científicas De Investigación

4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.

Biological Studies: The compound can be used to modify biomolecules, aiding in the study of biological processes and pathways.

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nature of the nucleophile. The chloro group can also undergo substitution reactions, further diversifying the compound’s reactivity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key parameters of 4-chloro-3-(chloromethyl)butane-1-sulfonyl chloride with analogous sulfonyl chlorides and chlorinated compounds:

Key Observations:

Functional Groups: The target compound’s sulfonyl chloride and dual chloro substituents contrast with benzyl chloride (mono-chlorinated aromatic), which lacks sulfur-based reactivity.

Molecular Weight and Complexity: The target compound is lighter (~243.55 g/mol) than phenoxy- and amido-substituted sulfonyl chlorides (297–334 g/mol), suggesting greater volatility and faster reaction kinetics.

Actividad Biológica

4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in synthetic organic chemistry due to its potential applications in the functionalization of sulfonamides and other biologically active molecules. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride is characterized by its sulfonyl chloride functional group, which is known for its reactivity in electrophilic substitution reactions. Its molecular formula is , with a molecular weight of approximately 211.09 g/mol. The compound typically appears as a colorless to light yellow liquid, indicating its chemical reactivity and potential for various synthetic transformations.

The biological activity of sulfonyl chlorides, including 4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride, primarily involves their ability to act as electrophiles. This allows them to react with nucleophiles such as amines, leading to the formation of sulfonamides. The mechanism can be summarized as follows:

- Electrophilic Activation : The sulfonyl chloride group activates the nucleophilic sites on amines.

- Formation of Sulfonamides : This reaction results in the formation of sulfonamides, which are known for their antibacterial properties by inhibiting bacterial folic acid synthesis.

Antibacterial Properties

Sulfonamide compounds, including those derived from 4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride, have been extensively studied for their antibacterial activity. They function by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. This inhibition leads to bacterial growth suppression.

Case Studies

- Anticancer Activity : Research has indicated that structurally similar sulfonamides exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from sulfonamides showed micromolar activity (approximately 10 µM) against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .

- Synthetic Applications : The compound is utilized in synthesizing complex sulfonamides that can serve as intermediates in drug development. A study demonstrated the successful synthesis of various sulfonamides through reactions involving 4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride .

Research Findings

Recent studies have highlighted the versatility of 4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride in medicinal chemistry:

Q & A

Q. What are the established methods for synthesizing 4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves chlorination of precursor alcohols or sulfonic acids. For example, analogous sulfonyl chlorides like 4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride are synthesized via thiol oxidation followed by chlorination using agents like Cl₂ or SOCl₂ . Optimizing reaction efficiency requires controlling stoichiometry (e.g., excess chlorinating agents) and temperature (0–5°C to minimize side reactions). Monitoring by TLC or GC-MS ensures intermediate purity .

Q. How does the compound's reactivity with nucleophiles like amines or alcohols influence sulfonamide/sulfonate formation?

- Methodological Answer : The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution. Reactions with amines (e.g., anilines) in aqueous basic media yield sulfonamides, while alcohols form sulfonates. Steric hindrance from the chloromethyl group may slow reactivity; thus, polar aprotic solvents (e.g., DMF) or elevated temperatures (40–60°C) are used to enhance reaction rates .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Peaks for chloromethyl (δ ~4.5 ppm for CH₂Cl) and sulfonyl chloride (no direct proton signal).

- FT-IR : Strong S=O stretches at ~1350–1370 cm⁻¹ and ~1150–1170 cm⁻¹.

- Mass Spectrometry : Molecular ion clusters confirm molecular weight (e.g., [M+Cl]⁻ adducts in ESI-MS). Cross-reference with PubChem data for analogous sulfonyl chlorides (e.g., 4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Conflicting data (e.g., unexpected NOE correlations or splitting patterns) may arise from conformational flexibility or impurities. Use X-ray crystallography (as in 4-Chloro-N-(3-chlorophenyl)benzamide studies) for unambiguous confirmation . For dynamic systems, variable-temperature NMR or DFT calculations reconcile discrepancies .

Q. What experimental design considerations are critical for kinetic studies of its hydrolysis or amine reactions?

- Methodological Answer : Design pseudo-first-order conditions with excess nucleophile. Monitor progress via:

- UV-Vis Spectroscopy : Track sulfonyl chloride consumption at λ ~270 nm.

- Potentiometric Titration : Quantify HCl release.

Control humidity (hydrolysis is moisture-sensitive) and use buffered solutions (pH 7–9 for amine reactions). Reference kinetic protocols from 4-chlorobutanoyl chloride reactions for comparative analysis .

Q. How do solvent polarity and additives influence regioselectivity in coupling reactions?

- Methodological Answer : Polar solvents (e.g., acetonitrile) stabilize transition states, favoring sulfonamide formation, while non-polar solvents (e.g., toluene) may promote sulfonate by-products. Additives like DMAP or NaHCO₃ enhance nucleophilicity of amines. Surface-mediated effects (e.g., silica gel interactions) should also be considered, as shown in indoor surface chemistry studies .

Q. What strategies mitigate by-product formation during large-scale synthesis?

- Methodological Answer :

- Stepwise Purification : Use fractional distillation for intermediates (e.g., chlorinated precursors).

- Catalytic Optimization : Employ Sc(OTf)₃ or ZnCl₂ to reduce dimerization.

- In Situ Monitoring : Raman spectroscopy detects by-products early. Analogous methods from 4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride synthesis achieved >90% purity .

Q. How can computational modeling predict reactivity or stability under varying conditions?

- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model transition states for sulfonamide formation. PubChem’s InChI data (e.g., 4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride) provides reference geometries for molecular docking. Predict hydrolytic stability via solvation-free energy calculations .

Safety and Handling

Q. What protocols ensure safe handling and storage of this compound?

- Methodological Answer :

- Storage : Keep in moisture-free, amber vials at –20°C to prevent hydrolysis.

- Handling : Use PPE (nitrile gloves, safety goggles) in fume hoods. Quench residues with 10% NaHCO₃ before disposal. Follow guidelines for chlorinated compounds, as outlined in 1-(4-Chlorophenyl)butan-2-amine hydrochloride safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.